molecular formula C7H7NO B13656450 2-(Furan-3-yl)propanenitrile

2-(Furan-3-yl)propanenitrile

Cat. No.: B13656450
M. Wt: 121.14 g/mol
InChI Key: HBBZQQORVKTTQU-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)propanenitrile is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features a furan ring substituted at the third position with a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of furan with acrylonitrile in the presence of a base, such as sodium hydride, under reflux conditions. Another method includes the use of palladium-catalyzed coupling reactions, where furan derivatives are reacted with nitrile-containing reagents.

Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: 2-(Furan-3-yl)propanamine.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-(Furan-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)propanenitrile involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-(Furan-2-yl)propanenitrile
  • 3-(Furan-2-yl)propanenitrile
  • 2-(Furan-3-yl)acetate

Comparison: 2-(Furan-3-yl)propanenitrile is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

2-(furan-3-yl)propanenitrile

InChI

InChI=1S/C7H7NO/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,1H3

InChI Key

HBBZQQORVKTTQU-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=COC=C1

Origin of Product

United States

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